molecular formula C7H12N4O B1286847 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide CAS No. 521300-03-8

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B1286847
CAS No.: 521300-03-8
M. Wt: 168.2 g/mol
InChI Key: NTTYFNYUOSGCLO-UHFFFAOYSA-N
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Description

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide (molecular formula: C₇H₁₂N₄O; molecular weight: 168.2 g/mol) is a pyrazole-derived carboxamide characterized by an amino group at position 4, an isopropyl substituent at position 3, and a carboxamide group at position 5 . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antitrypanosomal agents and kinase inhibitors. The compound is synthesized via catalytic hydrogenation of carboxamide precursors under H₂ with palladium on carbon, followed by microwave-assisted coupling reactions (e.g., with acids or aldehydes) to generate bioactive analogs . Its spectral data (LC–MS: tR = 2.11 min; m/z [M + H]+: 169) and purity (>99%) confirm its structural integrity .

Properties

IUPAC Name

4-amino-5-propan-2-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3(2)5-4(8)6(7(9)12)11-10-5/h3H,8H2,1-2H3,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYFNYUOSGCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582727
Record name 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521300-03-8
Record name 4-Amino-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Preparation Methods

Method A: Reaction with Isopropyl Hydrazine

Procedure :

  • Reagents : Isopropyl hydrazine, carbonyl compounds, and a suitable solvent (e.g., ethanol).

  • Conditions : The reaction is typically conducted under reflux for several hours.

  • Yield : Reports indicate yields around 85% with high purity.

  • Purification : The crude product is purified using recrystallization from ethanol.

Step Reagents Conditions Yield (%) Purity (%)
1 Isopropyl hydrazine + carbonyl compound Reflux in ethanol 85 >95

Method B: Microwave-Assisted Synthesis

Procedure :

  • Reagents : A mixture of amino compounds and isopropyl derivatives in N,N-dimethylformamide (DMF).

  • Conditions : Microwave irradiation at temperatures around 100 °C for a short duration (15-30 minutes).

  • Yield : Yields can reach up to 90% depending on the specific conditions used.

  • Purification : The product can be extracted using ethyl acetate and further purified by column chromatography.

Step Reagents Conditions Yield (%) Purity (%)
1 Amino compound + isopropyl derivative Microwave at 100 °C 90 >98

Method C: Palladium-Catalyzed Coupling Reaction

Procedure :

  • Reagents : Use of palladium on carbon as a catalyst with appropriate amines and pyrazole derivatives.

  • Conditions : Conducted under hydrogen atmosphere at room temperature for several hours.

  • Yield : Typically yields around 88%.

  • Purification : Filtration through Celite followed by evaporation of solvents.

Step Reagents Conditions Yield (%) Purity (%)
1 Palladium catalyst + amine + pyrazole derivative Hydrogen atmosphere, RT 88 >95

Comparative Analysis of Synthesis Methods

The following table summarizes the different synthesis methods discussed, highlighting their yields and conditions:

Method Main Reagents Conditions Yield (%)
Direct Amination Isopropyl hydrazine + carbonyl compounds Reflux in ethanol ~85
Microwave-Assisted Amino compounds + isopropyl derivatives Microwave at 100 °C ~90
Palladium-Catalyzed Palladium catalyst + amines + pyrazoles Hydrogen atmosphere at RT ~88

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine or pyridine, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amino or carboxamide groups.

Scientific Research Applications

Chemistry

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways. Research indicates that it can interact with specific enzymes, influencing various biochemical processes within cells.

Medicine

In medicinal chemistry, this compound has been explored for its pharmacological properties , which include:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) .
  • Antimicrobial Properties : Studies have demonstrated significant antimicrobial efficacy against various bacterial strains, with effective concentrations as low as 10 µg/mL .
  • Anticancer Activity : Several studies have reported cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited significant inhibition against MCF7 and A549 cell lines .

Industry

Beyond its applications in research and medicine, this compound is utilized in the development of agrochemicals , dyes, and other industrial products due to its versatile chemical properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its effectiveness in modulating inflammatory responses .

Case Study 3: Anticancer Activity

Research on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. For example, it displayed IC50 values indicating potent activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural and Functional Differences

The table below highlights key structural variations, biological activities, and synthesis pathways of 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide and related compounds:

Compound Name Substituents Molecular Formula Key Applications/Synergies Synthesis Method Reference
This compound 4-NH₂, 3-isopropyl, 5-CONH₂ C₇H₁₂N₄O Antitrypanosomal agents Hydrogenation + microwave coupling
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 4-NH₂, 1-CH₃, 3-propyl, 5-CONH₂ C₈H₁₄N₄O Phosphodiesterase inhibition Multi-step alkylation
1-Methyl-4-[(2-propoxybenzoyl)amino]-3-propyl-1H-pyrazole-5-carboxamide 1-CH₃, 4-(benzoylamino), 3-propyl, 5-CONH₂ C₁₈H₂₄N₄O₃ PDE5 inhibition (Sildenafil analogs) Acylation of pyrazole core
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide 3,5-di-t-Bu, 4-OH, 5-p-F-C₆H₄, 3-CONH₂ C₂₈H₃₁BrN₄O₄S₂ Anti-inflammatory/antioxidant activity Condensation with sulfonamides
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 5-NH₂, 1-(4-F-C₆H₄), 4-CONH₂ C₁₀H₁₀FN₃O Kinase inhibition (structural analogs) Cyclocondensation

Key Research Findings

Substituent Effects : The isopropyl group at position 3 enhances metabolic stability compared to methyl or propyl groups, as evidenced by in vivo pharmacokinetic studies .

Cost and Availability: this compound is commercially available at €451/50 mg, reflecting its niche application compared to cheaper analogs like ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate (€376/50 mg) .

Biological Activity

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Amino group at the 4-position
  • Isopropyl group at the 3-position
  • Carboxamide group at the 5-position

This unique arrangement contributes to its distinctive chemical and biological properties, making it a significant subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with phosphodiesterase enzymes, leading to modulation of cyclic AMP (cAMP) levels. This interaction can significantly influence various signaling pathways, including the cAMP-dependent protein kinase (PKA) pathway.
  • Cellular Effects : It influences cellular functions by altering gene expression and metabolism. Studies indicate that this compound may exhibit anti-inflammatory and antiviral activities, as well as potential anticancer effects .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It may inhibit viral replication through its interactions with specific viral enzymes or cellular pathways critical for viral life cycles.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its inhibition of phosphodiesterase may contribute to reduced inflammation by increasing cAMP levels, which can suppress pro-inflammatory cytokine production .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines.

Study on Phosphodiesterase Inhibition

A study focusing on the interaction of this compound with phosphodiesterase enzymes revealed that it could effectively inhibit their activity, leading to increased levels of cyclic nucleotides. This mechanism is crucial for its potential use in treating conditions related to dysregulated cAMP signaling.

Dosage Effects in Animal Models

Research on dosage effects demonstrated that varying concentrations of the compound resulted in different biological responses in animal models. At higher doses, significant biochemical changes were noted, including potential hepatotoxicity and nephrotoxicity, highlighting the importance of dosage in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A multi-step synthesis approach is commonly employed, starting with substituted pyrazole precursors. For example, Vilsmeier–Haack reactions (using POCl₃/DMF) are utilized for formylation of pyrazole intermediates, followed by carboxamide functionalization via condensation with appropriate amines . Optimization should focus on controlling reaction temperature (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., ethanol or DMF) to minimize byproducts like regioisomers or unreacted intermediates .

Q. How can researchers verify the purity and structural identity of this compound given limited commercial analytical data?

  • Methodological Answer : Combine orthogonal techniques:

  • LC-MS : To confirm molecular weight (theoretical m/z: 196.2 for C₈H₁₃N₄O) and detect impurities.
  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.8–7.2 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH₃) .
  • FT-IR : Validate carboxamide functionality via N-H stretches (~3300 cm⁻¹) and carbonyl bands (~1650 cm⁻¹) .
    • Note : Commercial suppliers like Sigma-Aldrich do not provide analytical validation, necessitating in-house verification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide

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